Naftopidil, (S)- - 127931-16-2

Naftopidil, (S)-

Catalog Number: EVT-1206705
CAS Number: 127931-16-2
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Naftopidil is classified as an alpha-1 adrenergic receptor antagonist. It is derived from a class of compounds known as arylpiperazines. The chemical formula for Naftopidil is C24_{24}H28_{28}N2_2O3_3, and it typically exists as a hydrochloride salt in pharmaceutical formulations. The compound has been extensively studied for its pharmacological effects, particularly in the context of prostate cancer treatment and management of benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of Naftopidil generally involves multi-step organic reactions that build the complex arylpiperazine structure. Key methods include:

  1. Formation of the Aryl-Piperazine Linkage: The synthesis begins with the formation of the piperazine ring, which is then functionalized with various aryl groups.
  2. Introduction of Functional Groups: Subsequent steps involve introducing methoxy and other substituents onto the aromatic rings to enhance receptor selectivity and potency.
  3. Crystallization: The final product is often crystallized as a hydrochloride salt to improve solubility and stability.

Recent studies have explored variations in the synthesis process to produce naftopidil-based derivatives with enhanced anticancer properties, indicating ongoing research into optimizing synthetic routes for better therapeutic efficacy .

Molecular Structure Analysis

The molecular structure of Naftopidil features a complex arrangement that includes:

  • Aryl Rings: Two aromatic rings connected by a piperazine moiety.
  • Chiral Centers: The (S)-enantiomer exhibits specific stereochemistry that influences its binding affinity and biological activity.
  • Hydrogen Bonding Sites: The presence of hydroxyl and methoxy groups facilitates interactions with biological targets.

X-ray crystallography studies have revealed that Naftopidil crystallizes in a monoclinic space group with specific lattice parameters that define its spatial arrangement . The dihedral angles between different rings also play a crucial role in determining its pharmacological properties.

Chemical Reactions Analysis

Naftopidil undergoes various chemical reactions, primarily involving:

  • Receptor Binding: As an antagonist, it binds to alpha-1 adrenergic receptors, blocking their activation by endogenous catecholamines.
  • Metabolic Reactions: In vivo, Naftopidil is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Research has indicated that structural modifications can significantly affect these reactions, which is critical for drug development aimed at enhancing efficacy against conditions like prostate cancer .

Mechanism of Action

The mechanism of action for Naftopidil involves:

  • Alpha-1 Adrenergic Receptor Antagonism: By selectively blocking these receptors, Naftopidil reduces smooth muscle contraction in the prostate and bladder neck, leading to improved urinary flow.
  • Cell Cycle Arrest in Cancer Cells: Studies have shown that Naftopidil can induce G1 cell cycle arrest in prostate cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 and p27, suggesting potential applications in cancer therapy .

This dual action highlights Naftopidil's versatility as both a urological agent and a candidate for anticancer treatment.

Physical and Chemical Properties Analysis

Naftopidil exhibits several notable physical and chemical properties:

  • Molecular Weight: 465.40 g/mol
  • Solubility: While it has low solubility in water, its hydrochloride form improves this property.
  • Stability: It shows good thermal stability under standard laboratory conditions.
  • Density: The density of Naftopidil hydrochloride is approximately 1.310 g/cm³.

These properties are critical for formulation development and influence its bioavailability and therapeutic effectiveness .

Applications

Naftopidil's applications extend beyond its primary use in treating benign prostatic hyperplasia:

  1. Urological Applications: It effectively alleviates urinary symptoms associated with enlarged prostate.
  2. Oncology Research: Emerging evidence supports its role in inhibiting prostate cancer cell growth, making it a candidate for further investigation in cancer therapeutics .
  3. Potential Anticancer Agent: Studies suggest that derivatives of Naftopidil could be developed into effective anticancer agents targeting specific pathways involved in tumor growth.
Molecular Pharmacology of Naftopidil

α1-Adrenoceptor Subtype Selectivity

Binding Affinity to α1A-, α1B-, and α1D-Adrenoceptors

(S)-Naftopidil exhibits distinct binding preferences for α1-adrenoceptor (AR) subtypes. In cloned human receptors, it demonstrates 17-fold higher affinity for α1D-AR compared to α1B-AR and 3-fold higher affinity for α1D over α1A-AR [1]. This subtype selectivity arises from its structural recognition of the α1D-AR ligand pocket, where the naphthalene and methoxyphenyl groups form critical van der Waals interactions with transmembrane domains 3, 5, and 6 [3]. Unlike tamsulosin (α1A-selective) or prazosin (non-selective), (S)-naftopidil’s α1D/α1A dual selectivity enables targeted action on prostatic and bladder tissues while minimizing vascular (α1B-mediated) effects [6] [9].

Table 1: Binding Affinity Profile of (S)-Naftopidil

α1-SubtypepKi/pA2 ValueSelectivity RatioExperimental Model
α1D-AR8.2 ± 0.31.0 (Reference)Cloned human receptors
α1A-AR7.5 ± 0.23-fold lower vs. α1DCloned human receptors
α1B-AR6.1 ± 0.417-fold lower vs. α1DCloned human receptors

Comparative Selectivity Profiles Across Species

Species-specific variations in (S)-naftopidil’s efficacy exist:

  • Canine models: Shows a prostatic selectivity index of 3.76 (vs. 1.23 for tamsulosin), attributed to higher α1D-AR density in the dog prostate [1] [9].
  • Rat vasculature: 6-fold lower potency in rat portal vein (α1B-dominated) vs. aorta (α1D-dominated), correlating with mRNA distribution patterns [9].
  • Primates: Similar to humans due to conserved α1D-AR residues involved in ligand binding. This cross-species consistency validates translational relevance [1] [6].

Table 2: Functional Selectivity Across Species

SpeciesTissue/Responseα1D:α1B Selectivity RatioKey Finding
DogProstatic pressure3.76Highest prostate selectivity among α1-antagonists
RatAortic contraction9.0Rapid recovery from hypotension vs. prazosin
HumanProstate/bladder3.0–17.0Correlates with LUTS symptom relief

Stereochemical Specificity of (S)-Naftopidil

Chiral Recognition in Receptor Interactions

(S)-Naftopidil’s absolute configuration was determined via single-crystal X-ray diffraction (space group P21), confirming its (S)-enantiopure form with a dihedral angle of 18.1° between naphthalene and benzene planes [3]. Despite chirality, molecular docking reveals near-identical binding poses for (S)- and (R)-enantiomers in α1D-AR homology models. Both forms occupy the same binding pocket, forming hydrogen bonds with Asp-106 and hydrophobic contacts with Phe-311/Trp-308 [3]. This explains their comparable binding affinities (ΔpKi < 0.2) and suggests chirality minimally impacts direct receptor engagement.

Enantiomer-Dependent Pharmacodynamic Outcomes

Pharmacodynamic studies show:

  • Identical antagonism: Both enantiomers equally inhibit phenylephrine-induced contractions in α1D-expresssing tissues (e.g., rat aorta) [3] [4].
  • Cell cycle effects: (S)- and (R)-naftopidil similarly induce G1 arrest in prostate cancer cells (LNCaP, PC-3) via p21/p27 upregulation [5] [8].
  • Pharmacokinetic parity: Rats administered racemic naftopidil show no significant differences in AUC, Cmax, or t1/2 between enantiomers, attributed to analogous metabolism by UDP-glucuronosyltransferases [4] [7].

Table 3: Characterization of (S)- vs. (R)-Naftopidil

Parameter(S)-Naftopidil(R)-NaftopidilSignificance
Crystal structureMonoclinic P21Monoclinic P21Mirror-image symmetry
α1D-AR binding energy−9.8 kcal/mol−9.6 kcal/molNon-significant difference
Antiproliferative IC5022.2 μM (LNCaP)23.1 μM (LNCaP)Equivalent efficacy
Plasma clearance (rat)0.42 L/h/kg0.45 L/h/kgComparable PK

Implications for Prostate Cancer Research

Beyond α1-blockade, (S)-naftopidil exhibits antiproliferative activity in prostate cancer:

  • G1 arrest mechanism: Upregulates p21cip1 in PC-3 cells and p27kip1 in LNCaP cells at IC50 ≈ 22–33 μM, independent of α1-AR antagonism [5] [8].
  • In vivo efficacy: Oral administration (10 mg/kg/day) reduces PC-3 xenograft growth in nude mice by 40% via TGF-β1-mediated apoptosis [5].
  • Derivatives development: Naftopidil analogs with indole-carboxamide moieties (e.g., Compound 12) enhance cytotoxicity (IC50 8.2 μM) while retaining α1D/α1A affinity [6].

Properties

CAS Number

127931-16-2

Product Name

Naftopidil, (S)-

IUPAC Name

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1

InChI Key

HRRBJVNMSRJFHQ-FQEVSTJZSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.